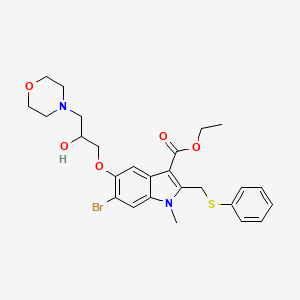

ethyl 6-bromo-5-(2-hydroxy-3-morpholinopropoxy)-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate

Description

Ethyl 6-bromo-5-(2-hydroxy-3-morpholinopropoxy)-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate is a brominated indole derivative with a complex substituent profile. Its structure includes:

- A 6-bromo group on the indole ring, enhancing electrophilic reactivity.

- A 2-hydroxy-3-morpholinopropoxy chain at position 5, contributing to hydrogen bonding and solubility.

- A phenylthioether moiety at position 2, influencing lipophilicity and metabolic stability.

- A 1-methyl group and ethyl carboxylate at position 3, modulating steric and electronic properties.

Properties

IUPAC Name |

ethyl 6-bromo-5-(2-hydroxy-3-morpholin-4-ylpropoxy)-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31BrN2O5S/c1-3-33-26(31)25-20-13-24(34-16-18(30)15-29-9-11-32-12-10-29)21(27)14-22(20)28(2)23(25)17-35-19-7-5-4-6-8-19/h4-8,13-14,18,30H,3,9-12,15-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXDAUCNAJHXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC(CN3CCOCC3)O)Br)C)CSC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :

Recent studies have indicated that compounds similar to ethyl 6-bromo-5-(2-hydroxy-3-morpholinopropoxy)-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate exhibit notable anticancer properties. For instance, derivatives of indole compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The National Cancer Institute's protocols have been employed to assess the compound's efficacy against human tumor cells, revealing significant antimitotic activity with mean GI50 values indicating effective cytotoxicity against cancer cells .

Neuroprotective Effects :

Indole derivatives are also studied for their neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

Antimicrobial Properties :

Research has shown that indole-based compounds possess antimicrobial activity against various bacterial strains. The unique structure of this compound may enhance its interaction with microbial targets, leading to effective inhibition of growth and survival of pathogens .

Anti-inflammatory Effects :

The compound's potential anti-inflammatory properties can be attributed to its ability to modulate inflammatory pathways. Similar compounds have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, suggesting that this compound could be beneficial in treating inflammatory diseases .

Synthetic Organic Chemistry Applications

Building Block for Synthesis :

this compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, leading to the development of new derivatives with enhanced biological activities or novel properties .

Catalytic Applications :

The compound can also be utilized as a catalyst in specific organic reactions due to its unique structural characteristics. Indoles are known for their ability to facilitate reactions involving electrophilic substitutions, making them valuable in synthetic pathways aimed at producing complex molecules .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues, highlighting structural variations and their implications:

Physicochemical Properties

- Solubility : The morpholine and hydroxy groups in the target compound suggest higher aqueous solubility compared to analogues with benzyloxy (CAS 1704066-51-2) or cyclohexylthio substituents .

- LogP : The phenylthioether and ethyl carboxylate groups balance lipophilicity (predicted logP ~3.5), intermediate between the more polar Compound 83 (logP ~2.8) and the highly lipophilic CAS 1704066-51-2 (logP ~4.1) .

Q & A

Basic: What are the recommended synthetic routes for this compound?

The synthesis typically involves sequential functionalization of an indole core. A common strategy includes:

- Step 1 : Bromination of a pre-functionalized indole derivative at position 6, as described in bromo-indole syntheses (e.g., using NBS or Br₂ in DMF) .

- Step 2 : Introduction of the 2-hydroxy-3-morpholinopropoxy group via nucleophilic substitution. highlights the use of PEG-400/DMF solvent mixtures and CuI catalysis for similar triazole coupling, adaptable for morpholine-propoxy attachment .

- Step 3 : Alkylation at position 2 using (phenylthio)methyl chloride under basic conditions (e.g., NaH in THF) .

- Step 4 : Esterification at position 3 using ethyl chloroformate in the presence of a base like pyridine .

Key Purification : Flash chromatography (70:30 EtOAc/hexane) and vacuum drying to remove residual solvents .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify substituents:

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- TLC : Monitor reaction progress (Rf ~0.3 in EtOAc/hexane) .

Advanced: How can conflicting NMR data be resolved when synthesizing this compound?

- Deuterated Solvents : Use DMSO-d₆ to solubilize polar intermediates and reduce signal splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., hydroxypropoxy vs. morpholine protons) .

- Contamination Check : Residual DMF (δ ~2.7–3.0 ppm) may mimic morpholine signals; verify via vacuum drying .

- Isomer Identification : Use NOESY to distinguish regioisomers (e.g., bromine at position 5 vs. 6) .

Advanced: What strategies optimize the introduction of the 2-hydroxy-3-morpholinopropoxy group?

- Solvent Optimization : PEG-400 enhances solubility of polar intermediates ( ), while DMF stabilizes transition states .

- Catalysis : CuI (10 mol%) accelerates coupling reactions; consider Pd catalysts for aryl ether formation .

- Protection/Deprotection : Protect the hydroxyl group with TBSCl before morpholine attachment, then deprotect with TBAF .

Advanced: How does the phenylthio methyl group influence biological activity?

- Lipophilicity : Increases membrane permeability (logP ~3.5 vs. ~2.0 for unsubstituted analogs) .

- Electron Withdrawal : The sulfur atom may modulate indole ring electronics, enhancing interactions with hydrophobic enzyme pockets (e.g., HBV polymerase in ) .

- SAR Studies : Replace with methylthio or sulfoxide groups to assess activity changes (IC₅₀ comparisons in ) .

Advanced: What are the challenges in achieving regioselective bromination at position 6?

- Directing Groups : Use electron-withdrawing groups (e.g., ester at position 3) to direct bromination to position 6 .

- Competitive Bromination : Position 4 bromination may occur; optimize temperature (0–5°C) and stoichiometry (1.1 eq Br₂) .

- Validation : Compare ¹H NMR shifts with literature (e.g., δ 7.2 ppm for H-4 in 6-bromoindoles vs. δ 7.4 ppm in 4-bromo analogs) .

Advanced: How to address low yields in the final esterification step?

- Activation : Use DCC/DMAP to activate the carboxylic acid intermediate .

- Solvent Choice : Anhydrous CH₂Cl₂ minimizes hydrolysis of the ethyl ester .

- Side Reactions : Quench excess chloroformate with ice-cold water immediately post-reaction .

Advanced: What in vitro models are suitable for evaluating therapeutic potential?

- Antiviral Assays : HBV DNA replication inhibition (IC₅₀) in HepG2.2.15 cells, as in .

- Cytotoxicity : Parallel testing in normal hepatocytes (e.g., LO2 cells) to calculate selectivity indices .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence polarization assays, leveraging the morpholine group’s hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.